

Physical and chemical properties of 4-Methylbenzhydryl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylbenzhydryl chloride

Cat. No.: B1352313

[Get Quote](#)

An In-depth Technical Guide to 4-Methylbenzhydryl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Methylbenzhydryl chloride** (CAS No. 779-14-6). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines verified data with extrapolated information from closely related compounds and general chemical principles. All quantitative data is presented in structured tables for clarity. Detailed experimental protocols, both established and hypothetical, are provided for synthesis and characterization.

Physical and Chemical Properties

4-Methylbenzhydryl chloride is a substituted aromatic halide. Its core structure consists of a methane group substituted with a chlorine atom, a phenyl group, and a 4-methylphenyl (p-tolyl) group.

Tabulated Physical and Chemical Data

The known physical and chemical properties of **4-Methylbenzhydryl chloride** are summarized in the table below. It is important to note that a melting point for this specific compound is not readily available in the cited sources.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ Cl	--INVALID-LINK--
Molecular Weight	216.71 g/mol	--INVALID-LINK--
CAS Number	779-14-6	--INVALID-LINK--
Appearance	Not specified (likely a liquid or low-melting solid)	Inferred
Density	1.098 g/cm ³	--INVALID-LINK--
Boiling Point	313 °C	--INVALID-LINK--
Melting Point	Not Available	--INVALID-LINK--
Flash Point	138 °C	--INVALID-LINK--
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ether, acetone)	Inferred from similar compounds

Experimental Protocols

Synthesis of 4-Methylbenzhydryl chloride from 4-Methylbenzhydrol

The synthesis of **4-Methylbenzhydryl chloride** is typically achieved by the chlorination of its corresponding alcohol, 4-Methylbenzhydrol. This method is analogous to the preparation of other benzhydryl chlorides.

Materials:

- 4-Methylbenzhydrol
- Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
- Anhydrous solvent (e.g., dichloromethane, benzene, or toluene)

- Anhydrous calcium chloride or sodium sulfate for drying
- Sodium bicarbonate solution (for neutralization)
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure using Thionyl Chloride:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methylbenzhydrol in a minimal amount of anhydrous dichloromethane.
- Cool the solution in an ice bath.
- Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic and will evolve sulfur dioxide and hydrogen chloride gas, which should be vented through a scrubber containing a sodium hydroxide solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Carefully quench the reaction by slowly adding it to ice-cold water.
- Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or calcium chloride.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude **4-Methylbenzhydryl chloride**.
- The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Characterization Protocols

While specific spectra for **4-Methylbenzhydryl chloride** are not widely published, the following are detailed, hypothetical protocols for its characterization based on standard analytical techniques for similar organic molecules.

- ¹H-NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
- Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).
- Data Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Expected Signals:
 - A singlet for the benzylic proton (-CHCl-) around 6.0-6.5 ppm.
 - A complex multiplet pattern for the aromatic protons of the phenyl and p-tolyl groups in the range of 7.0-7.5 ppm.
 - A singlet for the methyl protons (-CH₃) of the p-tolyl group around 2.3-2.4 ppm.

- ¹³C-NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ¹H-NMR.
- Instrumentation: The same NMR spectrometer used for proton NMR.
- Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
- Expected Signals:
 - A signal for the benzylic carbon (-CHCl-) around 70-80 ppm.
 - Multiple signals for the aromatic carbons in the range of 125-145 ppm.
 - A signal for the methyl carbon (-CH₃) around 20-22 ppm.

- Sample Preparation: A small amount of the neat liquid or solid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Expected Absorptions:
 - C-H stretching (aromatic) \sim 3100-3000 cm^{-1}
 - C-H stretching (aliphatic) \sim 3000-2850 cm^{-1}
 - C=C stretching (aromatic) \sim 1600 cm^{-1} and \sim 1450 cm^{-1}
 - C-Cl stretching \sim 800-600 cm^{-1}
- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).
- Ionization Method: Electron Impact (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire a full scan mass spectrum.
- Expected Ions (EI):
 - Molecular Ion (M^+): A peak at m/z 216 (for ^{35}Cl) and a smaller $\text{M}+2$ peak at m/z 218 (for ^{37}Cl) in an approximate 3:1 ratio.
 - Major Fragment Ions: The most stable fragment would likely be the 4-methylbenzhydryl cation, formed by the loss of the chlorine radical, at m/z 181. Further fragmentation of the aromatic rings would also be observed.
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size).

- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water. The addition of a small amount of an acid like trifluoroacetic acid (TFA) may improve peak shape.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength where the aromatic rings absorb (e.g., 254 nm).
- Sample Preparation: Dissolve a known amount of the sample in the mobile phase and filter through a 0.45 μ m syringe filter before injection.

Tabulated Expected Spectroscopic Data

Technique	Expected Data
$^1\text{H-NMR}$ (CDCl_3)	~7.0-7.5 ppm (m, 9H, Ar-H), ~6.3 ppm (s, 1H, CHCl), ~2.35 ppm (s, 3H, CH_3)
$^{13}\text{C-NMR}$ (CDCl_3)	~140-125 ppm (Ar-C), ~75 ppm (CHCl), ~21 ppm (CH_3)
FT-IR (neat)	~3050 cm^{-1} (Ar C-H str.), ~2950 cm^{-1} (Aliph. C-H str.), ~1600, 1490, 1450 cm^{-1} (Ar C=C str.), ~750 cm^{-1} (C-Cl str.)
MS (EI)	m/z 216/218 (M^+), 181 ($[\text{M}-\text{Cl}]^+$), 165, 91

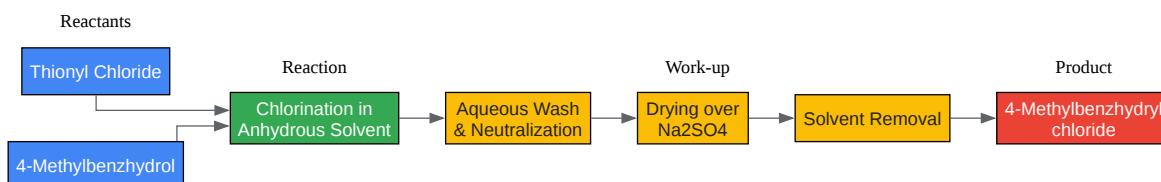
Reactivity and Stability

Reactivity: **4-Methylbenzhydryl chloride** is expected to be a reactive alkyl halide. The benzylic and doubly benzylic nature of the carbocation that would be formed upon departure of the chloride leaving group makes it susceptible to both $\text{S}_{\text{n}}1$ and $\text{S}_{\text{n}}2$ nucleophilic substitution reactions. The presence of the electron-donating methyl group on one of the phenyl rings would further stabilize the carbocation, favoring an $\text{S}_{\text{n}}1$ pathway.

It will readily react with a variety of nucleophiles, including:

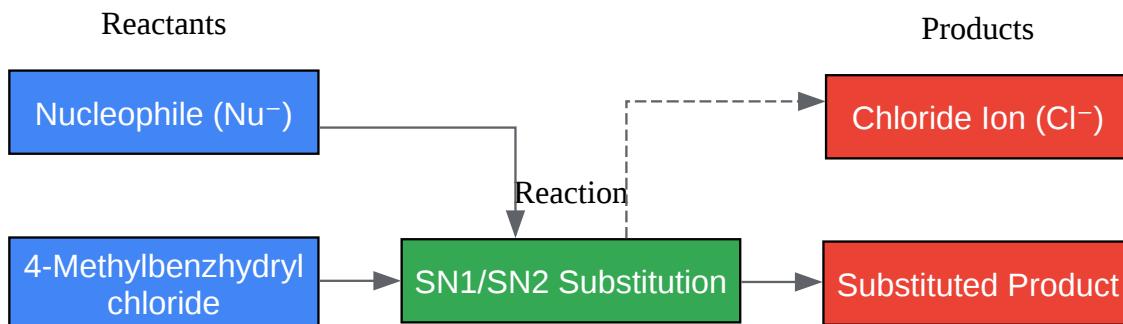
- Water and Alcohols: to form the corresponding 4-methylbenzhydrol and ethers.
- Amines: to form substituted benzhydrylamines.

- Thiols: to form thioethers.
- Cyanide: to form the corresponding nitrile.


Stability: Like other benzhydryl chlorides, **4-Methylbenzhydryl chloride** is likely to be sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. It may decompose upon exposure to light and air over time.

Biological Signaling Pathways and Drug Development Relevance

Specific biological signaling pathways for **4-Methylbenzhydryl chloride** have not been documented. However, the benzhydryl moiety is a common scaffold in a variety of biologically active compounds. Many antihistamines, such as diphenhydramine, and other central nervous system active drugs contain a benzhydryl group. The lipophilic nature of this group allows for penetration of the blood-brain barrier.


Derivatives of **4-Methylbenzhydryl chloride**, particularly the corresponding amines and ethers, could be of interest to researchers in drug discovery for screening against various biological targets. The methyl substituent provides a point for further chemical modification to explore structure-activity relationships.

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Methylbenzhydryl chloride**.

[Click to download full resolution via product page](#)

Caption: Representative nucleophilic substitution reaction.

- To cite this document: BenchChem. [Physical and chemical properties of 4-Methylbenzhydryl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1352313#physical-and-chemical-properties-of-4-methylbenzhydryl-chloride\]](https://www.benchchem.com/product/b1352313#physical-and-chemical-properties-of-4-methylbenzhydryl-chloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com